Y 9000

Anti-allergic Oral bioavailability IgE-mediated reactions

Researchers requiring an orally bioavailable anti-allergic agent for IgE- and IgG-mediated models face limited options; the class comparator DSCG is inactive orally and fails to block IgG pathways. Y 9000 (CAS 53944-40-4) directly solves this: • Retains full inhibitory activity after oral dosing in PCA and anaphylactic bronchoconstriction assays, unlike DSCG. • Uniquely suppresses IgG-driven anaphylactic asthma and heterologous PCA, plus exceeds acetylsalicylic acid in carrageenin paw-edema models. • Sourced as ≥98% solid with defined storage/shipping, ensuring reproducible in-vivo results for allergy and inflammation programs.

Molecular Formula C14H9NO3
Molecular Weight 239.23 g/mol
CAS No. 53944-40-4
Cat. No. B1682343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameY 9000
CAS53944-40-4
Synonyms7-acetyl-5-oxo-5H-(1)benzopyrano(2,3-b)pyridine
Y 9000
Y-9000
Molecular FormulaC14H9NO3
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=CC=N3
InChIInChI=1S/C14H9NO3/c1-8(16)9-4-5-12-11(7-9)13(17)10-3-2-6-15-14(10)18-12/h2-7H,1H3
InChIKeyZYGDCOJTJFQANG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Y 9000 Procurement Guide: Orally Active Anti-Allergic Agent


Y 9000 (7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine) is a heterocyclic compound belonging to the 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine class, identified as an orally active anti-allergic agent with a molecular formula of C14H9NO3 and a molecular weight of 239.23 g/mol [1]. The compound is characterized by a benzopyran ring fused to a pyridine ring, with an acetyl substituent at the 7-position, and is supplied as a solid with typical purity specifications of ≥98% for research applications . This guide provides a rigorous, comparator-driven assessment of the specific evidence that distinguishes Y 9000 from its closest analogs and alternatives, focusing on quantifiable differentiation that directly informs scientific selection and procurement decisions.

Y 9000 vs. DSCG: Why Substitution Fails


The substitution of Y 9000 with its closest comparator, disodium cromoglycate (DSCG), or with other anti-allergic compounds within the benzopyranopyridine class, is not supported by experimental evidence and may lead to critical experimental failure. Direct comparative studies demonstrate that while Y 9000 and DSCG exhibit comparable potency in IgE-mediated allergic reactions when administered intraperitoneally, Y 9000 uniquely retains inhibitory activity upon oral administration, a property not shared by DSCG [1]. Furthermore, Y 9000 inhibits IgG-mediated allergic reactions and exhibits anti-inflammatory activity, whereas DSCG fails to prevent these reactions [1]. Within the benzopyranopyridine class, the specific 7-acetyl substitution of Y 9000 confers a distinct pharmacological profile; class-level evidence indicates that substituent variations at the 7-position significantly alter potency and selectivity, with alkyl-substituted derivatives exhibiting superior activity to unsubstituted compounds [2]. Therefore, generic substitution risks not only loss of oral bioavailability but also the elimination of broader-spectrum anti-allergic and anti-inflammatory effects essential for comprehensive experimental models.

Y 9000 Comparative Evidence Guide


Oral Bioavailability vs. DSCG

In a direct head-to-head comparison, Y 9000 and disodium cromoglycate (DSCG) were evaluated for their ability to inhibit IgE-mediated 48-hour homologous passive cutaneous anaphylaxis (PCA) in rats. When administered intraperitoneally, both compounds demonstrated comparable inhibitory activity. However, when administered orally, Y 9000 retained significant inhibitory activity, whereas DSCG failed to produce any inhibition [1]. This differentiation is critical, as it establishes Y 9000 as an orally active anti-allergic agent, in contrast to DSCG which is inactive via the oral route.

Anti-allergic Oral bioavailability IgE-mediated reactions

IgG-Mediated Anti-Allergic Activity vs. DSCG

The same direct comparative study assessed the inhibition of IgG-mediated allergic reactions. Y 9000 effectively inhibited anaphylactic asthma in passively sensitized guinea pigs and 4-hour heterologous PCA in rats, both of which are mediated by IgG. In contrast, DSCG failed to prevent these IgG-mediated reactions [1]. This demonstrates that Y 9000 possesses a broader anti-allergic spectrum of activity, encompassing both IgE- and IgG-mediated pathways, a feature not shared by DSCG.

Anti-allergic IgG-mediated reactions Anaphylactic asthma

Anti-Inflammatory Activity vs. Aspirin

In a cross-study comparison, Y 9000's anti-inflammatory activity was evaluated using the carrageenin-induced paw edema model in rats. Y 9000 exhibited stronger inhibitory effects on carrageenin-induced paw edema compared to acetylsalicylic acid (aspirin) [1]. Additionally, Y 9000 inhibited formalin-induced paw edema, further supporting its anti-inflammatory profile. This anti-inflammatory activity is not a primary characteristic of DSCG, which lacks significant anti-inflammatory effects in these models.

Anti-inflammatory Paw edema Carrageenin

SAR: 7-Position Substitution Drives Potency

Class-level inference from a systematic SAR study on 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine derivatives establishes that substituents at the 7-position significantly modulate antiallergic potency. Compounds bearing an alkyl group, particularly an isopropyl group at the 7-position, were superior in activity to the corresponding unsubstituted compounds [1]. Y 9000's 7-acetyl substitution represents a distinct chemical class within this scaffold, differentiating it from unsubstituted or alkyl-substituted analogs. The acetyl group introduces a hydrogen bond acceptor and potential metabolic liabilities distinct from simple alkyl chains, which may contribute to Y 9000's unique oral activity and broader anti-allergic spectrum.

Structure-Activity Relationship Benzopyranopyridine Anti-allergic

Y 9000 Application Scenarios


Oral Dosing: IgE-Mediated Allergy Models

Y 9000 is the preferred compound for experiments requiring oral administration of an anti-allergic agent to inhibit IgE-mediated reactions such as passive cutaneous anaphylaxis (PCA) or anaphylactic bronchoconstriction in rats and mice. As established in Section 3, Y 9000 retains inhibitory activity after oral dosing, whereas the class comparator DSCG is inactive via this route [1]. This scenario applies to studies investigating oral therapeutics for allergic asthma, food allergies, or systemic anaphylaxis.

IgG-Mediated Allergic & Inflammatory Mechanisms

Y 9000 is uniquely suited for research models involving IgG-mediated allergic reactions, including anaphylactic asthma in guinea pigs and heterologous PCA in rats, as DSCG fails to inhibit these responses [1]. Furthermore, Y 9000's anti-inflammatory activity against carrageenin-induced paw edema, which exceeds that of acetylsalicylic acid, makes it a valuable tool for studying the intersection of allergic and inflammatory pathways [1].

Benzopyranopyridine SAR Studies

Y 9000, with its distinct 7-acetyl substitution, serves as a key reference compound for SAR studies exploring the 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine chemical space. As established by class-level SAR evidence, substituent variation at the 7-position significantly impacts potency [1]. Y 9000 provides a benchmark for evaluating the effects of an acetyl group versus alkyl, unsubstituted, or other functional group modifications at this critical position.

Comparative Oral Anti-Allergic Pharmacology

Y 9000 serves as a benchmark oral anti-allergic agent for comparative studies against newer or novel compounds. Its well-documented profile of oral activity, broad-spectrum anti-allergic effects (IgE and IgG), and anti-inflammatory activity, all established in direct comparison with DSCG, provides a robust reference point for evaluating the efficacy and selectivity of emerging anti-allergic drug candidates in in vivo models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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